2-Pyrrolidinone, 1-(4-aminobutyl)-
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Overview
Description
1-(4-aminobutyl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol It is a derivative of pyrrolidin-2-one, featuring an aminobutyl group attached to the nitrogen atom of the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-aminobutyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also yield pyrrolidin-2-one derivatives .
Industrial Production Methods: Industrial production of 1-(4-aminobutyl)pyrrolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(4-aminobutyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the aminobutyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce different amine derivatives.
Scientific Research Applications
1-(4-aminobutyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-aminobutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The aminobutyl group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-aminobutyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound, which lacks the aminobutyl group.
Pyrrolidine-2,5-diones: These compounds have additional functional groups that confer different reactivity and biological activity.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various synthetic applications.
The uniqueness of 1-(4-aminobutyl)pyrrolidin-2-one lies in its aminobutyl group, which enhances its reactivity and potential for forming diverse derivatives with significant biological and industrial applications.
Properties
CAS No. |
53653-64-8 |
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Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-(4-aminobutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c9-5-1-2-6-10-7-3-4-8(10)11/h1-7,9H2 |
InChI Key |
NJMVKNDAEBCSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCCN |
Origin of Product |
United States |
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